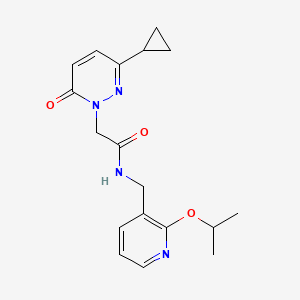![molecular formula C16H18N4O3 B2830900 2-morpholino-N-[3-(2-pyrazinyloxy)phenyl]acetamide CAS No. 866157-09-7](/img/structure/B2830900.png)
2-morpholino-N-[3-(2-pyrazinyloxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-morpholino-N-[3-(2-pyrazinyloxy)phenyl]acetamide” is a complex organic molecule. It contains a morpholino group, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . It also contains a pyrazine group, which is a six-membered ring with two nitrogen atoms . The acetamide group consists of a carbonyl (C=O) and an amine (NH2) attached to the same carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the morpholino group might participate in reactions involving the nitrogen atom, while the acetamide group could be involved in reactions with the carbonyl or amine .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. These properties can influence how the compound is handled, stored, and used .Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects and Enzyme Inhibition
Research on derivatives related to 2-morpholino-N-[3-(2-pyrazinyloxy)phenyl]acetamide, such as pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety, has demonstrated significant neuroprotective effects against oxidative stress in PC12 cells. These derivatives have also shown inhibitory activity against acetylcholinesterase and butylcholinestrase, suggesting potential applications in treating neurodegenerative diseases (Sameem et al., 2017).
Antioxidant Activity
Novel coordination complexes constructed from pyrazole-acetamide derivatives have exhibited significant antioxidant activity. These complexes demonstrate the effect of hydrogen bonding on self-assembly processes, highlighting their potential in developing new antioxidant agents (Chkirate et al., 2019).
Antifungal Agents
2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as broad-spectrum antifungal agents, showing fungicidal activity against Candida and Aspergillus species. These findings point to their potential use in developing new antifungal medications (Bardiot et al., 2015).
Antimicrobial and Hemolytic Activity
Research on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives has shown that these compounds possess variable antimicrobial activity against selected microbial species and exhibit less toxicity, making them candidates for further biological screening (Gul et al., 2017).
DNA and Protein Binding Studies
Studies on new paracetamol derivatives, including N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide, have demonstrated strong DNA and protein (BSA) binding capabilities. These interactions suggest potential applications in drug design and pharmaceutical research (Raj, 2020).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it interacts with biological systems. Standard safety tests would need to be conducted to determine its toxicity, potential for causing irritation or sensitization, and any other hazards .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-N-(3-pyrazin-2-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-15(12-20-6-8-22-9-7-20)19-13-2-1-3-14(10-13)23-16-11-17-4-5-18-16/h1-5,10-11H,6-9,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEUZKVMCPLDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC(=CC=C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-methylphenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2830817.png)


![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2830824.png)

![2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2830827.png)
![3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride](/img/structure/B2830828.png)
![4-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2830830.png)

![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2830832.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2830833.png)
![(1S,3S,5R)-2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2830836.png)

![4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2830840.png)
